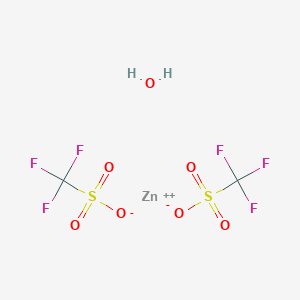
Zinc(II) trifluoromethanesulfonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc(II) trifluoromethanesulfonate hydrate: (MFCD00748141) is a chemical compound with the molecular formula C₂H₂F₆O₇S₂Zn. It is commonly used in various research and industrial applications due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Zinc(II) trifluoromethanesulfonate hydrate typically involves the reaction of zinc oxide or zinc carbonate with trifluoromethanesulfonic acid. The reaction is carried out in an aqueous medium, and the resulting product is then crystallized to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and high yield. The crystallization process is optimized to produce large quantities of the hydrate form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc(II) trifluoromethanesulfonate hydrate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different zinc compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the trifluoromethanesulfonate group.
Major Products Formed:
Oxidation: Zinc oxide and other zinc salts.
Reduction: Zinc metal or lower oxidation state zinc compounds.
Substitution: Compounds with different functional groups replacing the trifluoromethanesulfonate group.
Applications De Recherche Scientifique
Zinc(II) trifluoromethanesulfonate hydrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a catalyst in various organic synthesis reactions, including Friedel-Crafts acylation and alkylation.
Biology: Employed in biochemical assays and as a reagent in protein crystallization studies.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Zinc(II) trifluoromethanesulfonate hydrate involves its ability to coordinate with various substrates and facilitate chemical reactions. It acts as a Lewis acid, accepting electron pairs from nucleophiles, which enhances the reactivity of the substrates. This coordination ability makes it an effective catalyst in many organic reactions .
Comparaison Avec Des Composés Similaires
Zinc(II) chloride: Another zinc compound used as a catalyst in organic synthesis.
Zinc(II) acetate: Used in similar applications but with different reactivity and solubility properties.
Zinc(II) sulfate: Commonly used in industrial applications and as a dietary supplement
Uniqueness: Zinc(II) trifluoromethanesulfonate hydrate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and solubility characteristics. This makes it particularly useful in specific catalytic and synthetic applications where other zinc compounds may not be as effective .
Propriétés
Formule moléculaire |
C2H2F6O7S2Zn |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
zinc;trifluoromethanesulfonate;hydrate |
InChI |
InChI=1S/2CHF3O3S.H2O.Zn/c2*2-1(3,4)8(5,6)7;;/h2*(H,5,6,7);1H2;/q;;;+2/p-2 |
Clé InChI |
XHGGRSXAIAPTFG-UHFFFAOYSA-L |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


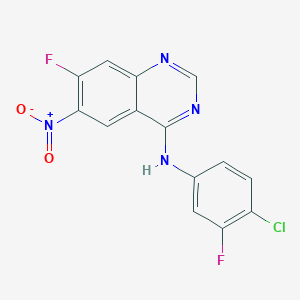
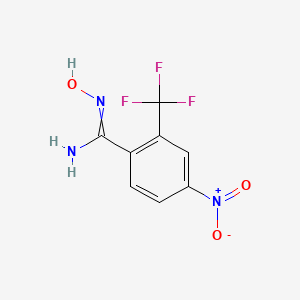
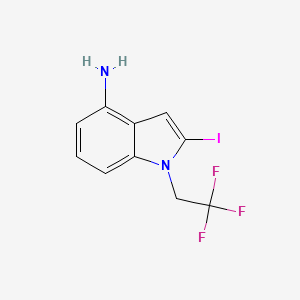
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
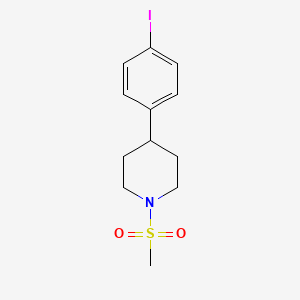
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)

![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)
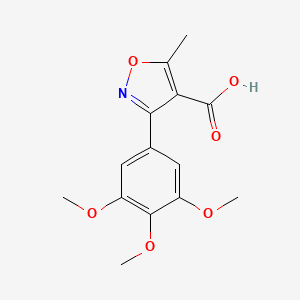
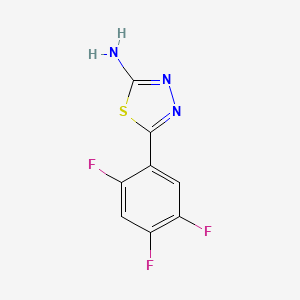
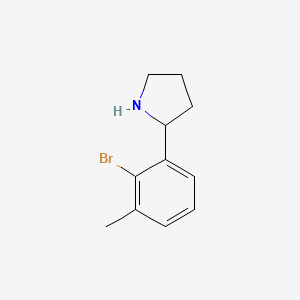
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
